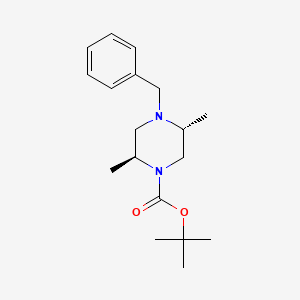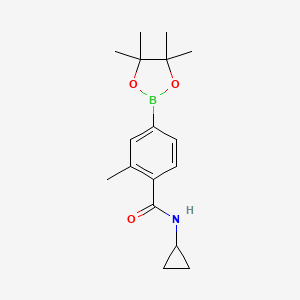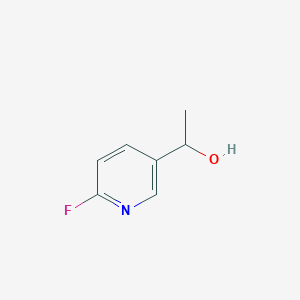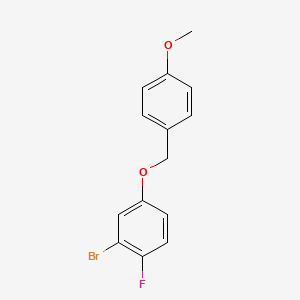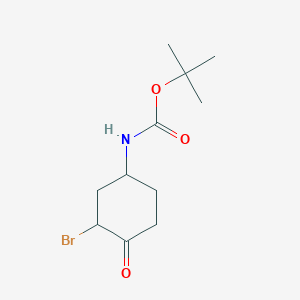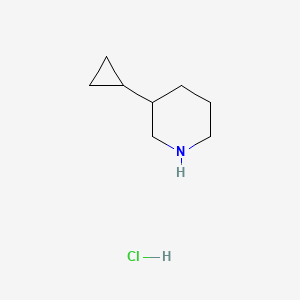
3-Cyclopropylpiperidin-Hydrochlorid
Übersicht
Beschreibung
3-Cyclopropylpiperidine hydrochloride is a chemical compound with the CAS Number: 942511-56-0 . It has a molecular weight of 161.67 and its IUPAC name is 3-cyclopropylpiperidine hydrochloride .
Molecular Structure Analysis
The linear formula of 3-Cyclopropylpiperidine hydrochloride is C8H16CLN . The molecular structure of the compound can be analyzed using tools like NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis
While specific chemical reactions involving 3-Cyclopropylpiperidine hydrochloride are not mentioned in the search results, piperidine derivatives in general are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Pharmakologie
3-Cyclopropylpiperidin-Hydrochlorid: ist ein Piperidinderivat, eine Klasse von Verbindungen, die eine signifikante pharmakologische Bedeutung haben . Sie kommen in verschiedenen Pharmazeutika vor und zeigen eine breite Palette biologischer Aktivitäten. Insbesondere wurden Piperidinderivate als Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, antimykotische, antihypertensive, analgetische, entzündungshemmende, Anti-Alzheimer- und Antipsychotika eingesetzt .
Organische Synthese
In der organischen Synthese kann This compound als Baustein für den Aufbau komplexer Moleküle verwendet werden. Es ist an Reaktionen wie Hydrierung, Cyclisierung, Cycloaddition, Annulation und Aminierung beteiligt. Diese Reaktionen sind entscheidend für die Synthese von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen, die wichtige synthetische Arzneimittelbausteine sind .
Medizinische Chemie
In der medizinischen Chemie spielt This compound eine Rolle bei der Entwicklung von Medikamenten. Es ist Teil des Piperidinrings, einer gängigen Struktur in heterocyclischen Verbindungen, die in der pharmazeutischen Industrie verwendet werden. Die Derivate der Verbindung sind an über zwanzig Klassen von Pharmazeutika beteiligt, was ihre Bedeutung beim Bau von Medikamenten unterstreicht .
Arzneimittelforschung
Der Piperidin-Kern, zu dem This compound gehört, ist in der Arzneimittelforschung von entscheidender Bedeutung. Die Forschung hat gezeigt, dass Piperidinderivate bei der Entwicklung neuer Therapeutika mit Anwendungen für ein Spektrum von Krankheiten, einschließlich Krebs und neurologischen Erkrankungen, eine Schlüsselrolle spielen .
Chemische Biologie
In der chemischen Biologie kann This compound verwendet werden, um biologische Systeme und Prozesse zu untersuchen. Piperidinderivate sind wichtig, um molekulare Mechanismen zu verstehen und therapeutische Strategien zu entwickeln, insbesondere im Kontext der Krebsforschung .
Biochemie
This compound: ist in der Biochemie für die Untersuchung biochemischer Pfade und Wechselwirkungen relevant. Seine Rolle bei der Synthese biologisch aktiver Verbindungen macht es zu einem wertvollen Werkzeug, um biochemische Systeme zu untersuchen und die chemische Grundlage biologischer Phänomene zu verstehen .
Zukünftige Richtungen
Piperidine derivatives, including 3-Cyclopropylpiperidine hydrochloride, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
3-Cyclopropylpiperidine Hydrochloride may be useful in the preparation of piperidine-thiazole-carboxamides as α2C-adrenoceptor antagonists . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Mode of Action
As an antagonist, 3-Cyclopropylpiperidine Hydrochloride would bind to α2C-adrenoceptors, preventing their activation by endogenous catecholamines. This blockade could lead to an increase in neurotransmitter release, as α2C-adrenoceptors typically act to inhibit the release of norepinephrine .
Pharmacokinetics
These properties would be critical in determining the compound’s bioavailability, half-life, and overall pharmacological activity .
Result of Action
The molecular and cellular effects of 3-Cyclopropylpiperidine Hydrochloride’s action would depend on its specific interactions with α2C-adrenoceptors and the subsequent biochemical responses. As an antagonist, it could potentially enhance the release of norepinephrine and other catecholamines, leading to increased activation of adrenergic signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the action, efficacy, and stability of 3-Cyclopropylpiperidine Hydrochloride. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with α2C-adrenoceptors .
Biochemische Analyse
Biochemical Properties
3-Cyclopropylpiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2C-adrenoceptors, which are involved in the regulation of neurotransmitter release and vascular tone . The nature of these interactions often involves binding to receptor sites, leading to either inhibition or activation of the receptor’s function.
Cellular Effects
The effects of 3-Cyclopropylpiperidine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . Additionally, it has been observed to alter gene expression patterns related to neurotransmitter synthesis and degradation, impacting overall cellular function.
Molecular Mechanism
At the molecular level, 3-Cyclopropylpiperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist or agonist at various receptor sites, leading to changes in enzyme activity and gene expression. For instance, its interaction with α2C-adrenoceptors can inhibit the receptor’s activity, reducing neurotransmitter release and altering cellular responses . These binding interactions are crucial for its pharmacological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropylpiperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 3-Cyclopropylpiperidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter release and improvement in cognitive functions. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
3-Cyclopropylpiperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Eigenschaften
IUPAC Name |
3-cyclopropylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(6-9-5-1)7-3-4-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXMKQRRPGYLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942511-56-0 | |
| Record name | 3-cyclopropylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


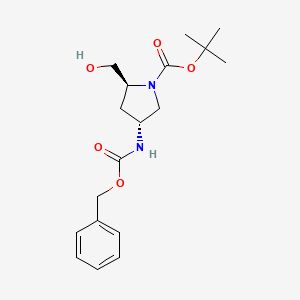
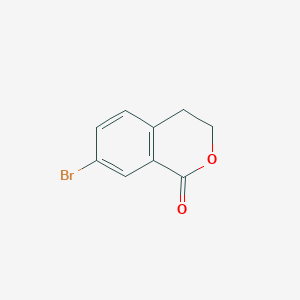
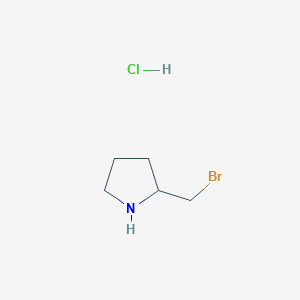
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)
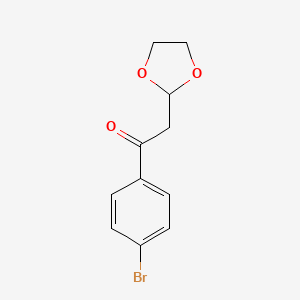

![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)

